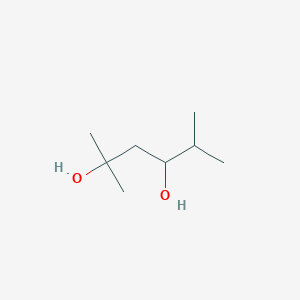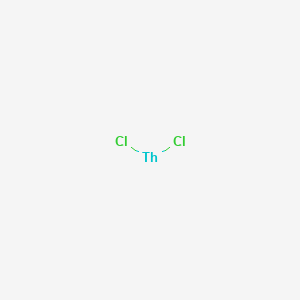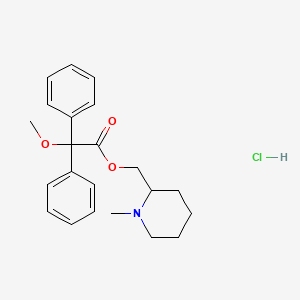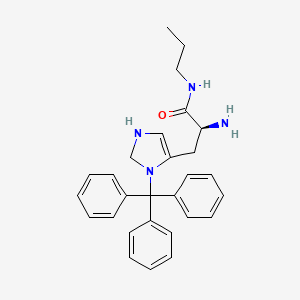![molecular formula C17H15ClN2O3S B13824914 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid CAS No. 434304-15-1](/img/structure/B13824914.png)
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzoyl group and a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-methylbenzoic acid: This can be synthesized by chlorination of 4-methylbenzoic acid under controlled conditions.
Formation of the Benzoyl Chloride Intermediate: The 3-chloro-4-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling with 2-Methylbenzoic Acid: The benzoyl chloride intermediate is reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro-substituted benzoyl group and the carbamothioylamino linkage play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Chloro-4-methylbenzoyl)amino]carbonothioylamino-4-methoxybenzoic acid
- 4-Chloro-3-[(3-methylbenzoyl)amino]carbonothioylamino]benzoic acid
Uniqueness
3-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both chloro and carbamothioylamino groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Número CAS |
434304-15-1 |
|---|---|
Fórmula molecular |
C17H15ClN2O3S |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
3-[(3-chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-7-11(8-13(9)18)15(21)20-17(24)19-14-5-3-4-12(10(14)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24) |
Clave InChI |
XQAIXENFZMXALX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
